Boc-Glu-Obzl.DCHA

Übersicht

Beschreibung

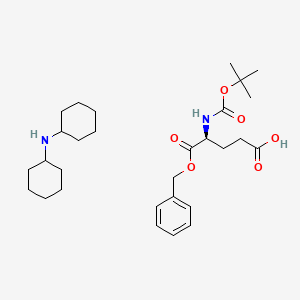

Boc-Glu-Obzl.DCHA: (Boc-L-glutamic acid 1-benzyl ester dicyclohexylamine salt) is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its protective properties. The compound is characterized by its molecular formula C29H46N2O6 and a molecular weight of 518.69 g/mol .

Wirkmechanismus

Target of Action

Boc-Glu-Obzl.DCHA, also known as Boc-L-glutamic acid 1-benzyl ester, is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The primary targets of this compound are the amino acid sequences in the peptide chain that it helps to form .

Mode of Action

As an N-terminal protected amino acid, this compound interacts with its targets by being incorporated into the growing peptide chain during SPPS . The Boc (tert-butoxycarbonyl) group serves to protect the amino group during the synthesis process, preventing unwanted side reactions . The benzyl ester group on the glutamate residue also serves a protective role, preventing the carboxyl group from reacting until it is removed in the final steps of the synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The specific pathways and downstream effects would depend on the particular peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of Boc-Glu-ObzlLike other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to be influenced by factors such as its size, charge, and the presence of functional groups .

Result of Action

The result of this compound’s action is the formation of peptides with specific sequences of amino acids . These peptides can have a wide range of biological activities, depending on their sequence and structure. For example, they could act as enzymes, hormones, or antibodies, among other roles .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reagents and solvents can also impact the synthesis process .

Vorbereitungsmethoden

Synthetic Routes

The synthesis of Boc-Glu-Obzl.DCHA typically involves the following steps:

Protection of Glutamic Acid: : Glutamic acid is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to form Boc-glutamic acid.

Esterification: : The protected glutamic acid is then esterified with benzyl alcohol to form Boc-Glu-OBzl.

Salt Formation: : Finally, the ester is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-Glu-OBzl.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using reactors and purification systems to ensure high yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Glu-Obzl.DCHA: undergoes several types of reactions, including:

Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to release the free amino acid.

Hydrolysis: : The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Coupling Reactions: : Used in peptide synthesis, it can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU or DCC.

Common Reagents and Conditions

Deprotection: : TFA, dichloromethane (DCM).

Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Coupling Reactions: : HBTU, DCC, N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Free Glutamic Acid: : After deprotection.

Glutamic Acid: : After hydrolysis of the benzyl ester.

Peptides: : After coupling reactions in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Boc-Glu-Obzl.DCHA: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: : It is a key reagent in solid-phase peptide synthesis (SPPS), where it helps in the formation of peptide chains.

Protein Engineering: : Used to modify proteins and study their structure-function relationships.

Drug Development: : Employed in the synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: : Utilized in studies involving neurotransmitter systems, as glutamic acid derivatives play a role in neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Boc-Glu-Obzl.DCHA: is similar to other Boc-protected amino acids used in peptide synthesis, such as Boc-Glu-OtBu (Boc-L-glutamic acid tert-butyl ester) and Boc-Gln-OH (Boc-L-glutamine). its unique feature is the benzyl ester and dicyclohexylamine salt, which provide specific properties beneficial for certain synthetic applications.

List of Similar Compounds

Boc-Glu-OtBu: : Boc-L-glutamic acid tert-butyl ester.

Boc-Gln-OH: : Boc-L-glutamine.

Fmoc-Glu (OtBu)-OH: : Fmoc-L-glutamic acid tert-butyl ester.

Biologische Aktivität

Boc-Glu-Obzl.DCHA, or N-Boc-L-glutamic acid α-benzyl ester dicyclohexylamine salt, is a significant compound in the field of peptide synthesis and biochemical research. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of glutamic acid featuring both Boc (tert-butoxycarbonyl) and OBzl (benzyl) protective groups. Its molecular formula is , with a molecular weight of approximately 337.37 g/mol. The compound is characterized by:

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 97 °C

- Boiling Point : 522.6 ± 50.0 °C at 760 mmHg

These properties make it suitable for various applications in organic synthesis and drug development.

Synthesis of this compound

The synthesis involves protecting the amino and carboxyl groups of glutamic acid. The process typically includes:

- Protection of Functional Groups : The amino group is protected by the Boc group, while the carboxyl group is protected by the OBzl group.

- Formation of DCHA Salt : The protected glutamic acid is reacted with dicyclohexylamine to form the dicyclohexylammonium salt.

This synthetic pathway allows for controlled reactivity, which is crucial for subsequent peptide coupling reactions.

Biological Activity

This compound exhibits significant biological activity primarily through its role as a building block in peptide synthesis. Its key activities include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymatic activities by fitting into the active sites of target enzymes, thereby preventing normal catalysis. This characteristic makes it valuable for developing peptide-based inhibitors aimed at various diseases.

- Peptide Synthesis : It serves as an essential component in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides containing L-glutamic acid .

Applications

This compound is utilized in several areas:

- Drug Development : Its ability to inhibit enzymatic activity positions it as a candidate for developing therapeutic agents targeting various biochemical pathways.

- Research in Molecular Biology : It facilitates the study of protein interactions and enzyme mechanisms due to its structural properties that mimic natural substrates .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibitory Effects on Enzymes : Research indicates that this compound can effectively inhibit enzymes involved in metabolic pathways, showcasing its potential in metabolic disease treatments .

- Peptide-Based Inhibitors : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target proteins, leading to improved inhibition rates compared to unmodified peptides.

- Comparative Studies : When compared with other amino acid derivatives, this compound showed superior stability and reactivity profiles, making it a preferred choice in peptide synthesis applications .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYXIVNBTCGYSE-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.